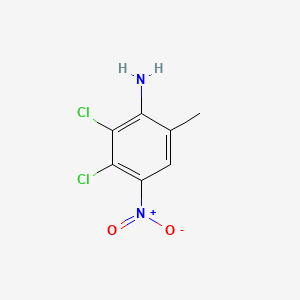
2,3-Dichloro-6-methyl-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-6-methyl-4-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H6Cl2N2O2 and its molecular weight is 221.037. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Pesticide Intermediate
One of the primary applications of 2,3-Dichloro-6-methyl-4-nitroaniline is as an intermediate in the synthesis of herbicides. It is notably used in the production of aclonifen, a selective herbicide effective against a variety of weeds in crops such as soybeans and cotton. The compound's structure allows it to function effectively in inhibiting specific biochemical pathways in plants .
Case Study: Aclonifen Production
- Objective : To evaluate the efficacy of aclonifen synthesized from this compound.
- Methodology : Field trials conducted on soybean crops.
- Results : Aclonifen demonstrated a significant reduction in weed biomass compared to untreated controls, showcasing the effectiveness of this compound as a precursor.
Pharmaceutical Applications
Antibacterial Agent
Research indicates that this compound exhibits antibacterial properties, particularly against Staphylococcus bacteria. This potential makes it a candidate for developing new antibacterial formulations .
Case Study: Antibacterial Efficacy
- Objective : To assess the antibacterial activity of this compound.
- Methodology : In vitro testing against various bacterial strains.
- Results : The compound showed significant inhibition of bacterial growth at concentrations as low as 100 µg/mL.
Material Science Applications
Fluorescent Sensors
Recent studies have explored the use of derivatives of nitroanilines, including this compound, in constructing photoluminescent materials. These materials can serve as sensors for detecting metal ions such as iron(III) and other nitroaromatic compounds due to their fluorescent properties .
Case Study: Development of Fluorescent Probes
- Objective : To develop a sensor for detecting trace amounts of iron(III) ions.
- Methodology : Synthesis of a metal-organic framework incorporating this compound.
- Results : The sensor exhibited high sensitivity and selectivity for iron(III), with detection limits in the low ppm range.
Eigenschaften
CAS-Nummer |
13852-56-7 |
|---|---|
Molekularformel |
C7H6Cl2N2O2 |
Molekulargewicht |
221.037 |
IUPAC-Name |
2,3-dichloro-6-methyl-4-nitroaniline |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-3-2-4(11(12)13)5(8)6(9)7(3)10/h2H,10H2,1H3 |
InChI-Schlüssel |
FIOZSIZIYBWJHC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-] |
Synonyme |
2,3-Dichloro-6-methyl-4-nitroaniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















